6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the piperazine ring, chlorophenyl group, and methoxy group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions to introduce the 2-chlorophenyl group onto the piperazine ring.
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving appropriate starting materials.
Methoxylation and Tolyl Group Introduction: The methoxy and o-tolyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or acid, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a different position of the tolyl group.
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(m-tolyl)pyridazin-3(2H)-one: Similar structure with a different position of the tolyl group.
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16-7-3-5-9-18(16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-10-6-4-8-17(19)24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNMWVMPNSBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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